N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 2,3-dimethylphenyl group, a 4-fluoro substituent, and a 2-nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide typically involves the reaction of 2,3-dimethylaniline with 4-fluoro-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: N-(2,3-dimethylphenyl)-4-fluoro-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-fluoro-2-nitrobenzoic acid and 2,3-dimethylaniline.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: A related compound with similar structural features but different substituents.
N-(2,3-dimethylphenyl)-4-fluorobenzamide: Lacks the nitro group, which may result in different chemical and biological properties.
Uniqueness
N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide is unique due to the presence of both a fluoro and a nitro group on the benzamide moiety
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-9-4-3-5-13(10(9)2)17-15(19)12-7-6-11(16)8-14(12)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJAWUVHRLRRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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